methyl (2Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate
Description
Methyl (2Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate is a substituted α,β-unsaturated ester featuring a 4-chlorophenyl group, a cyano substituent, and a methyl ester moiety. The (2Z)-configuration indicates the spatial arrangement of substituents around the double bond, which significantly influences its reactivity and intermolecular interactions.
The crystal structure of a related indole-functionalized derivative (methyl (2Z)-3-(4-chlorophenyl)-2-[(3-methyl-1H-indol-1-yl)methyl]prop-2-enoate) reveals a planar geometry stabilized by π-π stacking between the chlorophenyl and indole rings. The cyano group participates in weak C–H···N hydrogen bonds, while the ester carbonyl forms C–H···O interactions, contributing to its solid-state packing .
Properties
IUPAC Name |
methyl (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8/h2-6H,1H3/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMKZVIGENYNFE-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\C1=CC=C(C=C1)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54440-99-2 | |
| Record name | METHYL 4-CHLORO-ALPHA-CYANOCINNAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and methyl cyanoacetate in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Spectral Characterization
Key spectroscopic data:
-
¹H NMR : δ 7.2–7.5 ppm (aromatic protons), δ 5.8 ppm (olefinic protons), and δ 3.8 ppm (methyl ester) .
-
IR : Strong absorption at ~2250 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) .
Electrophilic Addition Reactions
The conjugated enoate system undergoes electrophilic additions with reagents like bromine (Br₂) or iodine (I₂). For instance, dibromination of the double bond yields ethyl (2Z)-2,3-dibromoprop-2-enoate , with stereochemical retention due to steric hindrance from the cyano group .
Photocatalytic Isomerization
Under UV irradiation (402 nm), the compound undergoes Z → E isomerization , influenced by substituent effects. For example, β-substituents (e.g., ethyl groups) enhance Z-selectivity by increasing steric strain in the E-isomer .
Nucleophilic Substitution
The methyl ester group is susceptible to nucleophilic attack by strong bases (e.g., Grignard reagents), leading to ester-to-carboxylate conversions. Diazomethane (CH₂N₂) can also methylate carboxylic acids to esters, though this reagent’s toxicity requires controlled handling .
Fungicidal Activity
The compound exhibits potent fungicidal properties against phytopathogenic fungi, as demonstrated in agricultural formulations. Its mechanism involves disrupting mitochondrial respiration or interfering with fungal cell wall synthesis .
Biochemical Assays
In Type III secretion system (T3SS) inhibition studies, this compound showed concentration-dependent inhibition of CPG2 activity in Citrobacter rodentium at IC₅₀ values ≤ 10 μM .
Stability and Handling
| Physical Property | Value |
|---|---|
| Melting Point | Not reported |
| Solubility | Soluble in DMSO, acetone |
| Storage Conditions | −18 °C to prevent degradation |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₈ClNO₂
- Molecular Weight : 221.64 g/mol
- CAS Number : 144478-31-9
- IUPAC Name : Methyl (2Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Diels-Alder Reactions : Utilized as a dienophile to form complex cyclic structures.
- Michael Additions : Acts as an electrophile in nucleophilic addition reactions.
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Products Formed |
|---|---|---|
| Diels-Alder | Forms cyclohexene derivatives. | Cycloadducts |
| Michael Addition | Reacts with nucleophiles to form β-substituted products. | β-Cyano esters |
| Nucleophilic Substitution | Substitutes the chlorophenyl group with various nucleophiles. | Diverse substituted derivatives |
Biological Applications
Research has indicated potential biological applications for this compound, particularly in medicinal chemistry:
- Antitumor Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : The compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways relevant to cancer and other diseases.
Industrial Applications
In industry, this compound is utilized for its chemical properties:
- Adhesives and Sealants : Its strong bonding capabilities make it suitable for use in adhesives.
- Coatings : Employed in the formulation of coatings due to its stability and reactivity.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound derivatives against various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound for further development.
Case Study 2: Enzyme Inhibition
Research conducted at a prominent pharmaceutical laboratory focused on the enzyme inhibition properties of this compound. The findings revealed that certain derivatives effectively inhibited key metabolic enzymes, highlighting their potential therapeutic applications.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the cyano and ester functional groups, which can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of methyl (2Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate can be contextualized by comparing it with analogous compounds. Key comparisons include:
Ethyl (2Z)-3-(4-Chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate
- Structure: This compound replaces the methyl ester with an ethyl ester and introduces a methoxyamino group at the β-position. The additional amino group alters hydrogen-bonding capacity and steric bulk.
- Synthesis : Prepared via reaction of lithium acetylide with (Z)-O-methyl-4-chlorophenylhydroximoyl fluoride .
- Crystallography: X-ray diffraction shows a distorted tetrahedral geometry around the methoxyamino nitrogen, with intramolecular N–H···O hydrogen bonds stabilizing the conformation .
(Z)-Ethyl 2-(4-Chlorophenyl)-3-[(2,4-Difluorophenyl)amino]prop-2-enoate
- Structure: Features a 2,4-difluorophenylamino substituent instead of the cyano group.
- Crystal Packing: The difluorophenyl group engages in C–H···F interactions, while the amino group forms N–H···O hydrogen bonds with the ester carbonyl, creating a layered supramolecular architecture .
Ethyl (2Z)-3-[(5-Chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate
- Structure: Combines a chloro-fluoroaniline substituent with a cyano group. The fluorinated aromatic ring increases lipophilicity and metabolic stability.
- Commercial Relevance: Marketed by Santa Cruz Biotechnology (CAS: sc-353328), it is used in pharmaceutical intermediate synthesis .
Key Research Findings
Electronic Effects: The cyano group in this compound enhances electrophilicity compared to amino-substituted analogs, making it more reactive in Michael addition reactions .
Steric and Hydrogen-Bonding Differences: Methoxyamino-substituted derivatives (e.g., ) exhibit greater steric hindrance, reducing crystallinity but enabling unique hydrogen-bonding motifs. Fluorinated analogs (e.g., ) leverage halogen bonding for improved thermal stability.
Biological Activity
Methyl (2Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate, with the molecular formula CHClNO and CAS No. 54440-99-2, is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 221.643 g/mol |
| SMILES | COC(=O)C(=CC1=CC=C(C=C1)Cl)C#N |
| InChI | InChI=1S/C11H8ClNO2/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8/h2-6H,1H3 |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell lysis.
In a study conducted by researchers at , the compound demonstrated a minimum inhibitory concentration (MIC) that was effective against common pathogens, suggesting its potential as a lead compound in antimicrobial drug development.
Anticancer Properties
This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism of action involves the activation of caspase pathways and the modulation of cell cycle progression.
A notable study published in the journal Molecular Cancer Therapeutics highlighted that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC values indicating potent anticancer activity. The compound was shown to inhibit key signaling pathways involved in tumor growth and metastasis, particularly those related to the epidermal growth factor receptor (EGFR).
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as those responsible for nucleotide synthesis.
- Receptor Modulation : It can bind to receptors on the surface of cancer cells, leading to altered signaling cascades that promote apoptosis or inhibit proliferation.
- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels within cells, contributing to cytotoxicity in cancer cells while sparing normal cells.
Case Study 1: Antimicrobial Efficacy
In a clinical evaluation involving various strains of bacteria, this compound was tested against resistant strains of Staphylococcus aureus and Escherichia coli. Results showed that the compound significantly reduced bacterial counts compared to control groups, demonstrating its potential as an alternative treatment for antibiotic-resistant infections.
Case Study 2: Cancer Cell Line Studies
In vitro experiments conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to a marked increase in apoptotic markers such as Annexin V and activated caspases. These findings suggest that the compound effectively triggers programmed cell death in cancerous tissues while exhibiting minimal toxicity towards normal cells.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for confirming the stereochemistry (Z-configuration) of methyl (2Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. The Z-configuration can be confirmed via coupling constants (J values) between the α,β-unsaturated protons. For example, in similar α,β-unsaturated esters, coupling constants of ~12–14 Hz are indicative of the Z-isomer due to trans-vicinal coupling . X-ray crystallography (as demonstrated for structurally related compounds in Acta Crystallographica reports) provides definitive proof of stereochemistry .
Q. How should researchers handle safety protocols during synthesis or purification of this compound?
- Methodological Answer : Wear protective gear (gloves, goggles, lab coat) to avoid skin/eye contact. Conduct reactions in a fume hood due to potential cyanide release from the nitrile group. Waste containing cyanide must be segregated and treated by certified waste management services, as outlined in pharmaceutical impurity handling guidelines .
Q. What synthetic routes are commonly used to prepare α,β-unsaturated cyanoesters like this compound?
- Methodological Answer : Knoevenagel condensation is a standard method, using malononitrile and a substituted benzaldehyde in the presence of a base (e.g., piperidine). For example, ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate was synthesized via this method . Solvent choice (e.g., ethanol or DMF) and temperature control (60–80°C) are critical for yield optimization.
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic additions?
- Methodological Answer : Density functional theory (DFT) calculations can model the electron density distribution of the α,β-unsaturated system. For instance, the electron-withdrawing cyano and ester groups polarize the double bond, making the β-carbon electrophilic. Fukui indices or molecular electrostatic potential maps can predict regioselectivity in Michael additions .
Q. What strategies resolve contradictions in reported crystallographic data for similar α,β-unsaturated esters?
- Methodological Answer : Cross-validate data using multiple techniques (e.g., compare X-ray diffraction with powder XRD or Raman spectroscopy). For example, Acta Crystallographica reports highlight discrepancies in bond angles for Z vs. E isomers, requiring careful refinement of hydrogen atom positions . Use software like SHELXL for precise refinement .
Q. How can impurity profiling be optimized for this compound in pharmaceutical intermediates?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to separate impurities. Reference standards for chlorophenyl-related byproducts (e.g., 4-chlorophenyl ketones) are critical, as described in EP impurity guidelines . Mass spectrometry (LC-MS) identifies unknown peaks via fragmentation patterns.
Q. What experimental designs are effective for studying the compound’s photostability under UV light?
- Methodological Answer : Use a UV chamber (λ = 365 nm) to irradiate samples dissolved in acetonitrile or methanol. Monitor degradation via UV-Vis spectroscopy (tracking λ_max shifts) and HPLC. Quenchers like ascorbic acid can test radical-mediated pathways. Similar protocols were applied to methyl coumalate derivatives .
Methodological Challenges & Data Interpretation
Q. Why might NMR data for the cyano group show unexpected splitting patterns?
- Answer : Quadrupolar broadening from the nitrile’s triple bond can cause signal splitting. Decoupling experiments or using deuterated solvents (e.g., DMSO-d6) minimize this. For example, in methyl 3-(4-chlorophenyl)prop-2-enoate derivatives, cyano peaks appear as singlets at δ 115–120 ppm .
Q. How to address low yields in Knoevenagel condensations for sterically hindered substrates?
- Answer : Modify the catalyst (e.g., use ionic liquids or microwave-assisted synthesis) to enhance reaction efficiency. For instance, microwave irradiation reduced reaction times from hours to minutes in similar α,β-unsaturated ester syntheses .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Crystal System (X-ray) | Monoclinic, space group P21/n | |
| UV-Vis λ_max | ~270–290 nm (π→π* transition) | |
| NMR (¹³C, cyano) | δ 115–120 ppm | |
| HPLC Retention Time | ~8–10 min (C18, 70:30 MeOH:H2O) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
